molecular formula C6H11NO3S B177089 Cycloalliin CAS No. 15042-85-0

Cycloalliin

Cat. No.: B177089
CAS No.: 15042-85-0
M. Wt: 177.22 g/mol
InChI Key: JYMHODZXTIGVPA-UHFFFAOYSA-N
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Description

Cycloalliin is an organosulfur compound found in garlic (Allium sativum). It is known for its health benefits, particularly in cardiovascular disease and obesity management. This compound is a cyclic derivative of alliin, another sulfur-containing compound in garlic. This compound has been studied for its potential therapeutic effects, including its role in inhibiting cancer cell invasion and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloalliin is typically synthesized during the storage of raw garlic at high temperatures. The optimal extraction conditions for obtaining this compound from garlic involve using principal component analysis. The extraction variables include temperature (40-80°C), time (0.5-12 hours), and pH (4-12). The highest yield of this compound is achieved at a temperature of 80°C, with an incubation time of 12 hours, and at pH 10 .

Industrial Production Methods: Industrial production of this compound involves the extraction of garlic at controlled temperatures and pH levels to maximize yield. The process includes prolonged extraction times and storage conditions that enhance the this compound content. For instance, garlic stored at 60°C for 30 days shows higher levels of this compound and polyphenols .

Chemical Reactions Analysis

Types of Reactions: Cycloalliin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of common reagents and specific conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .

Scientific Research Applications

Chemical Properties and Extraction

Chemical Structure : Cycloalliin is characterized by its unique cyclic structure, which contributes to its biological activity. It is synthesized from alliin through enzymatic processes involving alliinase.

Extraction Optimization : Research has demonstrated that optimal extraction conditions significantly affect this compound yields. Studies indicate that:

  • Temperature : The highest yield of this compound (5.5 mmol/mL) was achieved at a temperature of 80°C and pH 10, enhancing yields by approximately 40% compared to lower temperatures .
  • Time : Extended extraction times (up to 12 hours) also increased this compound levels, with a notable increase observed when optimizing pH levels .

Biological Activities

This compound exhibits various biological activities that are beneficial for human health:

  • Cardiovascular Health : Studies have shown that this compound can reduce serum triglyceride levels and improve lipid metabolism in animal models. In Sprague-Dawley rats, dietary supplementation with this compound at concentrations of 0.1% and 0.3% resulted in a significant reduction in serum triacylglycerol concentrations by approximately 40% compared to control groups .
  • Anticancer Properties : this compound has been linked to reduced risk factors for cancer, primarily through its role in modulating quinone reductase activity, which is often elevated in tumors .
  • Fibrinolytic Activity : Clinical trials have indicated that this compound enhances fibrinolytic activity in humans, suggesting potential benefits for thrombolytic therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:

  • After oral administration, this compound appears rapidly in plasma, with a maximum concentration reached within approximately 0.47 hours at a dosage of 25 mg/kg .
  • The compound is predominantly excreted through urine, with a total recovery rate of about 97.8% within 48 hours post-intravenous administration .

Case Study 1: Lipid Metabolism in Rats

A study investigated the effects of this compound on lipid profiles in rats fed an atherogenic diet. The results showed significant reductions in serum triglycerides without affecting hepatic enzyme activities responsible for triglyceride synthesis, indicating that this compound alters lipoprotein assembly processes rather than directly inhibiting synthesis pathways .

Case Study 2: Fibrinolytic Activity Enhancement

In a human trial assessing the effects of this compound on blood fibrinolytic activity, participants exhibited increased fibrinolysis without adverse effects on platelet aggregation, highlighting its therapeutic potential for cardiovascular diseases .

Data Tables

Parameter Optimal Conditions Yield (mmol/mL) Notes
Temperature80°C5.5Highest yield observed
pH10Increased by 40%Optimal for conversion from isoalliin
Extraction Time12 hoursMaximum at pH 10Longer times increase yields
Biological Activity Effect Study Reference
Serum TriglyceridesReduced by ~40%
Quinone Reductase ActivityModulated
Fibrinolytic ActivityIncreased

Mechanism of Action

Cycloalliin exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the inhibition of transforming growth factor (TGF)-β-induced EMT. This compound suppresses Smad3 phosphorylation and the expression of Snail, a transcription factor that promotes EMT. This inhibition reduces the invasive and metastatic potential of cancer cells . Additionally, this compound’s antioxidant properties contribute to its health benefits by scavenging free radicals and enhancing endogenous antioxidant enzymes .

Comparison with Similar Compounds

Cycloalliin’s stability and unique health benefits make it a valuable compound for various applications in research and industry.

Biological Activity

Cycloalliin, a cyclic sulfur imino acid predominantly found in garlic and onions, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacokinetics, effects on lipid metabolism, anti-inflammatory properties, and potential therapeutic applications, supported by relevant studies and data.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its biological activity. A study investigated the pharmacokinetics of this compound in rats after both intravenous and oral administration. Key findings include:

  • Rapid Elimination : After intravenous administration at 50 mg/kg, this compound was quickly eliminated from the bloodstream, with 97.8% recovery in urine within 48 hours.
  • Oral Absorption : Following oral administration (25 mg/kg and 50 mg/kg), this compound appeared rapidly in plasma, with a time to maximum concentration (tmaxt_{max}) of approximately 0.47 hours at 25 mg/kg and 0.67 hours at 50 mg/kg.
  • Distribution : this compound was distributed extensively to various organs, particularly the kidneys, heart, liver, and lungs.
  • Bioavailability : The bioavailability was low (3.73% at 25 mg/kg and 9.65% at 50 mg/kg), primarily due to metabolic reduction by intestinal flora and poor absorption in the upper gastrointestinal tract .

Effects on Lipid Metabolism

This compound has been shown to significantly impact lipid metabolism. In a study involving Sprague-Dawley rats fed an atherogenic diet, this compound supplementation led to:

  • Reduction in Serum Triacylglycerol (TAG) : At concentrations of 0.1% and 0.3%, this compound reduced serum TAG levels by approximately 40% compared to control groups.
  • Cholesterol Ester Levels : While serum cholesterol ester levels decreased slightly in this compound groups, hepatic lipid levels remained comparable across all groups.
  • Mechanism of Action : The reduction in TAG was attributed to alterations in lipoprotein assembly and secretion processes rather than changes in hepatic TAG synthesis .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been highlighted in various studies:

  • Fibrinolytic Activity : this compound has been reported to enhance fibrinolytic activity in humans, which may contribute to cardiovascular health by reducing clot formation.
  • Platelet Aggregation Inhibition : It also inhibits platelet aggregation, suggesting potential benefits for preventing thrombotic events .

Study on Diabetic Rats

In a controlled experiment involving diabetic rats, this compound was administered to evaluate its effects on glucose metabolism and serum lipid profiles. The results indicated that:

  • This compound treatment led to significant reductions in fasting blood glucose levels and improved overall lipid profiles.
  • The study concluded that this compound may possess hypoglycemic properties alongside its lipid-lowering effects .

Clinical Implications

Research indicates that this compound could be beneficial for managing conditions such as hyperlipidemia and diabetes due to its multifaceted biological activities. Its ability to lower TAG levels while enhancing fibrinolytic activity positions it as a promising candidate for further clinical exploration.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Serum TAG ReductionApproximately 40% reduction at 0.1% and 0.3% levels ,
Fibrinolytic ActivityIncreased activity observed in human studies
Platelet Aggregation InhibitionSignificant inhibition noted
PharmacokineticsLow bioavailability; rapid elimination ,

Q & A

Basic Research Questions

Q. What are the optimal conditions for extracting cycloalliin from garlic, and how can principal component analysis (PCA) be applied to optimize these parameters?

this compound extraction is maximized under alkaline conditions (pH 10.0) with heating at 80°C for 12 hours, followed by storage at 60°C for 15 days to promote isoalliin-to-cycloalliin conversion. PCA identifies critical variables: extraction time and pH significantly influence this compound levels, while isoalliin is primarily time-dependent. Researchers should use PCA to reduce multidimensional data into principal components (PC1 and PC2) for visualizing variable interactions (e.g., separating this compound from isoalliin in score plots) .

Q. Which analytical methods are most effective for quantifying this compound and its metabolites in biological samples, and how are they validated?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound and its metabolites (e.g., (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid). Validation includes assessing linearity, sensitivity (limit of detection <0.1 µg/mL), and recovery rates (e.g., 97.8% urinary recovery in rats). Cross-validation with anaerobic incubation of cecal contents confirms metabolite formation .

Q. How does storage temperature and duration affect the stability and conversion dynamics of this compound in plant extracts?

Storage at 60°C for 15 days increases this compound content by 1.5-fold compared to 40°C. Higher temperatures accelerate the chemical conversion of isoalliin (enzymatically derived from γ-glutamyl-S-propenyl-cysteine) to this compound. Researchers should monitor time-temperature interactions to minimize degradation and maximize yield .

Advanced Research Questions

Q. What factors contribute to the low bioavailability of orally administered this compound, and how can experimental designs address these challenges?

this compound’s low bioavailability (3.73–9.65% in rats) stems from gut microbiota-mediated reduction to metabolites and poor upper gastrointestinal absorption. Methodological solutions include:

  • Using cecal ligation models to isolate microbial activity.
  • Tracking metabolites via LC-MS in plasma, urine, and feces.
  • Designing dose-escalation studies (e.g., 25 vs. 50 mg/kg) to assess nonlinear pharmacokinetics .

Q. How can researchers resolve contradictions in reported optimal extraction conditions for this compound across different studies?

Discrepancies often arise from variable extraction protocols (e.g., pH, temperature gradients). To reconcile findings:

  • Apply triangulation by combining LC-MS quantification, PCA, and kinetic modeling.
  • Standardize raw material preparation (e.g., garlic cultivar, pre-treatment methods).
  • Report extraction variables in detail to enable meta-analysis .

Q. What role does gut microbiota play in the metabolic fate of this compound, and how can in vitro models simulate this interaction?

Anaerobic incubation of this compound with rat cecal contents produces its primary metabolite, confirming microbial reduction. Researchers can:

  • Use fecal slurry models under anaerobic conditions.
  • Compare germ-free vs. conventional animal models to isolate microbiota effects.
  • Apply metabolomics to identify secondary metabolites .

Q. How can multivariate statistical approaches (e.g., PCA) improve the interpretation of complex variable interactions in this compound extraction studies?

PCA reduces variables (e.g., pH, temperature, time) into principal components, revealing hidden correlations. For example:

  • PC1 explains 45% of variance, dominated by extraction time.
  • PC2 (30% variance) correlates with pH and temperature.
  • Score plots visually separate this compound-rich extracts from isoalliin-dominant ones, guiding parameter optimization .

Q. Methodological Best Practices

  • Experimental Replication : Include triplicate extractions/analyses to account for biological variability .
  • Data Validation : Combine quantitative (LC-MS) and qualitative (PCA) methods to cross-verify results .
  • Ethical Reporting : Disclose conflicting data (e.g., metabolite recovery rates) and limitations (e.g., in vitro-to-in vivo extrapolation) .

For further guidance on research design, refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) .

Properties

IUPAC Name

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMHODZXTIGVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486725
Record name 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15042-85-0, 455-41-4
Record name 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloalliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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